1,1,1-trifluoro-N-(2-iodobenzyl)-N-methylmethanamine
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Overview
Description
1,1,1-trifluoro-N-(2-iodobenzyl)-N-methylmethanamine is an organic compound that features both trifluoromethyl and iodinated benzyl groups. These functional groups are known for their unique chemical properties, making the compound valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-trifluoro-N-(2-iodobenzyl)-N-methylmethanamine typically involves the introduction of the trifluoromethyl group and the iodinated benzyl group into the methanamine structure. Common synthetic routes include:
Electrophilic Iodination: Using elemental iodine or iodides to introduce the iodine atom into the benzyl group.
Trifluoromethylation: Incorporating the trifluoromethyl group through reactions with trifluoromethylating agents.
Industrial Production Methods
Industrial production methods often involve large-scale reactions in controlled environments to ensure high yield and purity. Techniques such as catalytic hydrogenolysis and vapor-phase reactions are employed to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
1,1,1-trifluoro-N-(2-iodobenzyl)-N-methylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of secondary amines.
Substitution: The iodine atom in the benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Including lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as sodium azide or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iodinated benzyl alcohols, while substitution reactions can produce various derivatives with different functional groups .
Scientific Research Applications
1,1,1-trifluoro-N-(2-iodobenzyl)-N-methylmethanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 1,1,1-trifluoro-N-(2-iodobenzyl)-N-methylmethanamine involves its interaction with molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The iodinated benzyl group can participate in halogen bonding, influencing the compound’s binding affinity to specific targets .
Comparison with Similar Compounds
Similar Compounds
1,1,1-trifluoro-N-(2-iodobenzyl)methanamine: Similar structure but lacks the methyl group on the nitrogen atom.
1,1,1-trifluoro-N-(2-bromobenzyl)-N-methylmethanamine: Similar structure with a bromine atom instead of iodine.
Uniqueness
1,1,1-trifluoro-N-(2-iodobenzyl)-N-methylmethanamine is unique due to the presence of both trifluoromethyl and iodinated benzyl groups, which impart distinct chemical properties.
Properties
Molecular Formula |
C9H9F3IN |
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Molecular Weight |
315.07 g/mol |
IUPAC Name |
1,1,1-trifluoro-N-[(2-iodophenyl)methyl]-N-methylmethanamine |
InChI |
InChI=1S/C9H9F3IN/c1-14(9(10,11)12)6-7-4-2-3-5-8(7)13/h2-5H,6H2,1H3 |
InChI Key |
IVDKHWGWFSGPGV-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CC=C1I)C(F)(F)F |
Origin of Product |
United States |
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